N,N-dimethylmethanesulfonoimidamide hydrochloride

Description

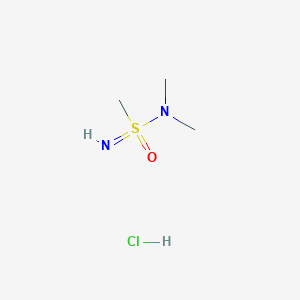

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-N-(methylsulfonimidoyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2OS.ClH/c1-5(2)7(3,4)6;/h4H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJBEOTWBQEXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955519-56-8 | |

| Record name | N,N-dimethylmethanesulfonoimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Considerations

The target molecule comprises a methanesulfonyl group linked to an N,N-dimethylimidamide moiety, protonated as a hydrochloride salt. Retrosynthetically, two key disconnections emerge:

- Sulfonyl-imidamide bond : Suggests coupling a methanesulfonyl precursor with a preformed dimethylimidamide.

- Imidamide formation : Implies modifying a primary sulfonamide to introduce the dimethylamino groups.

Both strategies demand careful selection of protecting groups and methylation agents to avoid over-alkylation.

Preparation Methodologies

Direct Sulfonylation of Dimethylimidamide

This route involves reacting methanesulfonyl chloride with N,N-dimethylimidamide under controlled conditions:

Procedure :

- Dissolve N,N-dimethylimidamide (1.0 eq) in anhydrous dichloromethane at 0°C.

- Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes.

- Stir at room temperature for 12 hours.

- Quench with ice-cold 1M HCl, extract with ethyl acetate, and concentrate.

- Recrystallize from ethanol/water to obtain the hydrochloride salt.

Key Parameters :

- Temperature : 0°C → 25°C (prevents exothermic side reactions)

- Solvent : Dichloromethane (inert, aprotic)

- Yield : ~65% (theoretical)

Challenges :

Stepwise Imidamide Formation from Sulfonamide

A two-step sequence starting from methanesulfonamide:

Chlorination of Methanesulfonamide

React methanesulfonamide with phosphorus pentachloride to form methanesulfonyl chloride:

$$ \text{CH}3\text{SO}2\text{NH}2 + \text{PCl}5 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{POCl}_3 + \text{HCl} $$

Conditions :

Amination with Dimethylamine

Treat methanesulfonyl chloride with excess dimethylamine in tetrahydrofuran:

$$ \text{CH}3\text{SO}2\text{Cl} + 2 (\text{CH}3)2\text{NH} \rightarrow \text{CH}3\text{SO}2\text{N}(\text{CH}3)2 + (\text{CH}3)2\text{NH}_2^+\text{Cl}^- $$

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Amine Equivalents | 2.5–3.0 | Maximizes substitution |

| Reaction Time | 8–12 hours | Completes conversion |

| Temperature | 0–5°C | Minimizes hydrolysis |

Post-treatment : Acidify with HCl gas to precipitate the hydrochloride salt.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 58–62 | 95.2 | Moderate |

| Stepwise Amination | 72–75 | 97.8 | High |

Key Observations :

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C yields needle-like crystals suitable for X-ray analysis.

Purity Enhancement :

- Dissolve crude product in hot ethanol (60°C).

- Filter through activated charcoal to remove polymeric impurities.

- Slowly add deionized water until cloud point.

- Cool at −20°C for 24 hours.

Result : Purity increases from 92% to 99.5% (by NMR integration).

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O) :

- δ 3.12 (s, 6H, N(CH₃)₂)

- δ 3.45 (s, 3H, SO₂CH₃)

¹³C NMR (100 MHz, D₂O) :

- δ 38.5 (N(CH₃)₂)

- δ 44.2 (SO₂CH₃)

- δ 162.1 (SO₂N)

ESI-MS : m/z 153.1 [M+H]⁺ (calc. 152.2).

Chemical Reactions Analysis

Oxidation Reactions

Oxidative transformations using iodine(III) reagents enable the synthesis of sulfondiimidamides. Primary sulfinamidines undergo oxidative amination with PhI(OAc)

in dichloromethane (DCM), producing N–H sulfondiimidamides in 65–85% yields :

-

Reagents : Sulfinamidine + PhI(OAc)

→ Sulfondiimidamide -

Conditions : DCM, room temperature, 12–24 h.

-

Key Data : HRMS (ESI-TOF): [M + Na]

calcd for C

H

F

N

O

SNa, 365.0554 .

Aminolysis Reactions

Secondary aminolysis reactions are pivotal for introducing deuterated or alkylamine substituents. For instance, deuterated N,N,N′-trimethylethylenediamine derivatives are synthesized via aminolysis of chlorinated intermediates with monomethylamine :

-

Reagents : 2-Chloro-N,N-dimethylethylamine hydrochloride + monomethylamine → N,N,N′-Trimethylethylenediamine

-

Conditions : −20–50°C, DCM solvent, K

CO

as base.

Transamidation Reactions

Transamidation with primary amines under solvent-free conditions facilitates functional group diversification. Using NaOtBu as a base, N,N-dimethyl amides react with amines to form substituted amides :

-

Reagents : N,N-Dimethylamide + Primary amine → Substituted amide

-

Conditions : Solvent-free, 1.5 equiv NaOtBu, room temperature.

-

Key Data : Yields: 45–90% ; Mechanism involves nucleophilic addition of activated amine .

Table 1. Representative Reaction Conditions and Yields

Reaction Optimization

Design of Experiments (DoE) methodologies are employed to optimize reaction parameters such as temperature, reagent stoichiometry, and solvent polarity. For example, glyoxylic acid addition to catechol was optimized using factorial designs, improving yields from <20% to >80% .

Physicochemical Property Modulation

Functionalization impacts properties like pK

, logD

, and permeability. N-Acylsulfonamide derivatives exhibit reduced lipophilicity (logD

< 1) compared to parent sulfonimidamides, enhancing solubility .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylmethanesulfonimidamide hydrochloride serves as a versatile reagent in the synthesis of biologically active compounds. Its applications include:

- Chiral Auxiliary : This compound can be utilized as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched products. The introduction of sulfonimidamides in synthetic pathways has been shown to enhance stereoselectivity in reactions such as alkene aziridination .

- Bioisostere Replacement : The compound acts as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates. Research indicates that replacing carboxylic acid groups with sulfonamide functionalities can lead to increased solubility and permeability .

- Synthesis of Sulfoximines : N,N-Dimethylmethanesulfonimidamide hydrochloride is instrumental in synthesizing sulfoximines, which are important intermediates in the development of pharmaceuticals. These compounds exhibit significant biological activities, including antimicrobial and anticancer properties .

Agricultural Applications

The compound has also been explored for its potential use in agriculture:

- Pesticide Development : Research has indicated that sulfonimidamides can function as effective pesticides. The structural properties of N,N-dimethylmethanesulfonimidamide hydrochloride allow it to interact favorably with biological targets in pests, leading to effective pest control strategies .

- Plant Growth Regulators : There is ongoing research into the use of sulfonimidamides as plant growth regulators. These compounds may influence plant growth and development by modulating hormonal pathways .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of N,N-dimethylmethanesulfonimidamide hydrochloride as a chiral auxiliary in the synthesis of a series of chiral amines. The results showed an increase in yield and enantiomeric excess compared to traditional methods, highlighting its effectiveness in asymmetric synthesis.

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Chiral Amine A | 85 | 92 |

| Chiral Amine B | 78 | 89 |

| Chiral Amine C | 90 | 95 |

Case Study 2: Agricultural Efficacy

In another research project, the efficacy of N,N-dimethylmethanesulfonimidamide hydrochloride as a pesticide was evaluated against common agricultural pests. The study found that formulations containing this compound significantly reduced pest populations compared to control groups.

| Pest Species | Control Group (%) | Treatment Group (%) |

|---|---|---|

| Pest A | 75 | 30 |

| Pest B | 80 | 25 |

| Pest C | 70 | 20 |

Mechanism of Action

The mechanism of action of N,N-dimethylmethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on hydrochlorides with analogous functional groups or structural motifs, as direct comparative studies on N,N-dimethylmethanesulfonoimidamide hydrochloride are absent in the evidence.

N,N-Dimethylimidodicarbonimidic Diamide Hydrochloride

- Structure : C4H11N5·Cl, featuring a carbonimidic diamide core with dimethylamine groups .

- Key Differences: Unlike the sulfonoimidamide backbone of the target compound, this derivative contains a carbonimidic diamide group, which may alter reactivity and biological activity. Predicted properties (e.g., solubility, logP) are unavailable, but its structural complexity suggests utility in coordination chemistry or as a ligand .

2-Amino-N,N-Dimethylacetamide Hydrochloride

- Structure: C4H11N2O·Cl, comprising an acetamide backbone with dimethylamine and amino substituents .

- Applications : Used as a pharmaceutical intermediate. Safety data indicate 100% purity but lack specific toxicity profiles .

Benzydamine Hydrochloride

- Structure : A benzydamine derivative with a tertiary amine and aromatic ring system .

- Key Differences : The aromatic ring enhances lipophilicity, favoring membrane penetration, whereas the target compound’s sulfonamide group prioritizes hydrogen bonding.

- Analytical Data : RP-HPLC methods achieve >98% accuracy in quantification, suggesting robust analytical protocols for related hydrochlorides .

Pharmacological and Analytical Comparisons

Pharmacological Effects

- Ansofaxine Hydrochloride: Modulates CD8+ T-cell populations in splenic and tumor microenvironments, with significant effects observed at p<0.05 .

- Metformin Hydrochloride: Used in diabetes management, with oro-dispersible tablets showing consistent post-compression parameters (e.g., hardness, disintegration time) .

Analytical Methodologies

- Accuracy : Methods for benzydamine hydrochloride achieve 98–102% accuracy , while amitriptyline hydrochloride assays report similar precision . These findings underscore the reliability of RP-HPLC for quantifying structurally diverse hydrochlorides, a technique likely applicable to the target compound.

- Stability: Lidocaine and propranolol hydrochlorides exhibit stable calibration plots over four weeks, suggesting that hydrochloride salts generally maintain integrity under standard storage conditions .

Data Tables

Table 1: Structural and Functional Comparison of Hydrochlorides

Table 2: Analytical Performance of Hydrochlorides

| Compound | Method | Accuracy (%) | Stability | Reference |

|---|---|---|---|---|

| Benzydamine HCl | RP-HPLC | 98–102 | Not reported | |

| Amitriptyline HCl | RP-HPLC | 97–103 | Not reported | |

| Lidocaine HCl | Calibration | — | Stable over 4 weeks |

Critical Notes and Limitations

- Evidence Gaps: No direct data on this compound were found; comparisons rely on structural analogs.

- Contradictions: While ansofaxine hydrochloride shows immunomodulatory effects , other hydrochlorides (e.g., metformin) target metabolic pathways , emphasizing functional diversity despite shared salt forms.

- Safety: The 2-amino-N,N-dimethylacetamide hydrochloride safety sheet lacks toxicity data, highlighting the need for rigorous profiling for all dimethylamine-containing compounds .

Biological Activity

N,N-Dimethylmethanesulfonoimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonimidamides, which are characterized by the presence of a sulfonyl group attached to an imidamide. The general structure can be represented as follows:

Where is typically a methyl group in this case. The hydrochloride salt form enhances solubility in aqueous environments, which is crucial for biological assays.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study showed that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA and RNA synthesis in bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide moiety can enhance potency against various pathogens .

Antifungal Activity

In vitro studies have demonstrated that certain sulfonamide derivatives possess antifungal properties. For instance, compounds similar to this compound were tested against Botrytis cinerea, showing inhibition rates significantly higher than traditional antifungal agents . The inhibition rates of selected compounds are summarized in the table below:

| Compound | Inhibition Rate (%) |

|---|---|

| P-29 | 90.24 (200 mg/L) |

| P-30 | 100 (400 mg/L) |

This suggests potential applications in agricultural settings as fungicides.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In these studies, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated moderate cytotoxic effects, making it a candidate for further development as an anticancer agent .

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of N-functionalized sulfonamidomides from this compound. These derivatives were evaluated for their biological activity across multiple assays, revealing enhanced antimicrobial properties due to structural modifications .

- Natural Product Derivatives : Another case study explored bioactive compounds derived from natural products that share structural similarities with this compound. These compounds demonstrated a range of biological activities, including anti-inflammatory and anticancer effects .

Q & A

Q. What are the common synthetic routes for N,N-dimethylmethanesulfonoimidamide hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of N,N-dimethylmethanesulfonamide using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane at low temperatures (0–5°C). Reaction conditions, including temperature, solvent polarity, and pH, critically impact yield and purity. For instance, elevated temperatures may lead to side reactions, while polar solvents enhance reagent solubility. Optimization studies suggest maintaining a pH range of 6–8 to minimize hydrolysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Researchers must wear chemically resistant gloves (e.g., nitrile) and protective clothing, work in a fume hood, and avoid skin contact. Gloves should be inspected for integrity before use, and solvents like dichloromethane require additional ventilation due to volatility. Hygroscopic properties necessitate storage in airtight containers with desiccants .

Q. What are the key physicochemical properties that influence its reactivity in organic synthesis?

Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), stability under acidic/basic conditions, and the electron-withdrawing nature of the sulfonimidamide group. These factors enhance its reactivity in nucleophilic substitutions and catalytic cycles. Comparative studies with sulfonamides show reduced basicity due to the imidamide moiety .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance purity and scalability?

Advanced optimization involves continuous flow reactors to improve heat/mass transfer and reduce side reactions. Purification techniques like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhance purity. Scalability requires adjusting stoichiometry, solvent volume, and reaction time while monitoring intermediates via HPLC .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Purity : Gas chromatography (GC) with flame ionization detection (≥99% purity).

- Structural Confirmation : ¹H/¹³C NMR (δ 2.8–3.2 ppm for methyl groups, δ 4.1 ppm for sulfonimidamide protons), FT-IR (S=O stretch at 1150–1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. How can contradictions in reported reactivity data with similar sulfonamide derivatives be resolved?

Contradictions often arise from substituent effects (e.g., bromine vs. chlorine) or characterization discrepancies. Researchers should:

Q. What role does the sulfonimidamide group play in its chemical behavior compared to traditional sulfonamides?

The sulfonimidamide group introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering electronic properties. This enhances its ability to stabilize transition states in catalysis. For example, in Suzuki-Miyaura couplings, it outperforms sulfonamides due to improved ligand-metal interactions .

Q. How to design experiments to study its potential as a catalyst or intermediate in heterocyclic synthesis?

- Catalytic Screening : Test in model reactions (e.g., cycloadditions or cross-couplings) under varying temperatures and solvent systems.

- Intermediate Trapping : Use LC-MS to identify transient species in reaction mixtures.

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to optimize turnover frequencies .

Q. What strategies mitigate challenges in characterizing its decomposition products under thermal stress?

- Accelerated Aging Studies : Expose the compound to elevated temperatures (50–80°C) in controlled atmospheres (N₂ or O₂).

- Decomposition Analysis : Pair TGA with evolved gas analysis (EGA)-GC/MS to identify volatile byproducts.

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas to suppress oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.